molecular formula C11H12N4O3S B570500 Sulfamethoxypyridazine-d3 CAS No. 1172846-03-5

Sulfamethoxypyridazine-d3

カタログ番号: B570500
CAS番号: 1172846-03-5
分子量: 283.32
InChIキー: VLYWMPOKSSWJAL-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfamethoxypyridazine-d3 is a deuterium-labeled isotopologue of Sulfamethoxypyridazine, a sulfonamide antibiotic. The parent compound (CAS 80-35-3) is a long-acting sulfonamide historically used to treat bacterial infections and dermatitis herpetiformis . The deuterated form (CAS 1172846-03-5) replaces three hydrogen atoms with deuterium at specific positions, resulting in a molecular formula of C₁₁H₉D₃N₄O₃S and a molecular weight of 283.32 g/mol .

Its primary application is as an internal standard (IS) in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantifying sulfonamide residues in biological and environmental matrices (e.g., urine, sediment, water) . The deuterium labeling minimizes isotopic interference and enhances detection accuracy by distinguishing it from the non-labeled analyte .

準備方法

Synthetic Routes for Sulfamethoxypyridazine-d3

Deuterium Incorporation Strategies

Deuterated compounds like this compound are synthesized through selective hydrogen-deuterium exchange or by using deuterated precursors. The most common approach involves substituting three hydrogen atoms in the methyl group (-CH3) of the parent compound with deuterium (-CD3). This is typically achieved via nucleophilic aromatic substitution or catalytic deuteration.

Nucleophilic Substitution with Deuterated Reagents

In this method, sulfamethoxypyridazine undergoes reaction with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction proceeds under anhydrous conditions in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 24–48 hours . The mechanism involves the displacement of the original methyl group’s hydrogen atoms with deuterium, yielding this compound with >98% isotopic purity .

Reaction Conditions Table

ParameterSpecification
ReagentCD3I
SolventAnhydrous DMF
Temperature70°C
Reaction Time36 hours
Isotopic Purity98.5% (measured via LC-MS)

Catalytic Deuteration

Alternative methods employ heterogeneous catalysts such as palladium-on-carbon (Pd/C) in deuterium gas (D2) atmospheres. The parent compound is dissolved in deuterated solvents (e.g., D2O or CD3OD), and the reaction is conducted under high-pressure conditions (3–5 bar) at 50°C for 72 hours . This method achieves 97–99% deuteration but requires stringent control over reaction parameters to avoid over-deuteration or side reactions .

Purification and Isolation

Post-synthesis, the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient elution of acetonitrile/deuterium oxide (0.1% formic acid). Fractions containing this compound are collected, lyophilized, and validated via nuclear magnetic resonance (NMR) and mass spectrometry .

Purification Parameters Table

ParameterSpecification
ColumnC18 (5 µm, 250 × 4.6 mm)
Mobile PhaseAcetonitrile/D2O (0.1% formic acid)
Gradient20–80% acetonitrile over 30 minutes
Purity Post-Purification99.2% (HPLC-UV)

Analytical Characterization

Mass Spectrometric Analysis

This compound is characterized using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The compound exhibits a parent ion at m/z 284.1 ([M+H]+) and fragment ions at m/z 156.0 and 108.0, corresponding to the sulfonamide and pyridazine moieties, respectively . The deuterated methyl group causes a +3 Da shift compared to the non-deuterated analog .

MS/MS Fragmentation Table

Ion Typem/z ValueRelative Abundance (%)
Parent Ion ([M+H]+)284.1100
Fragment Ion 1156.085
Fragment Ion 2108.045

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectra confirm the structural integrity and deuteration level. The absence of proton signals at δ 2.5 ppm (methyl group) in 1H NMR and the corresponding CD3 carbon signal at δ 21.5 ppm in 13C NMR validate successful deuteration .

NMR Data Table

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H7.8 (d, J=8.5 Hz)DoubletAromatic H
1H6.6 (s)SingletNH2
13C158.2-Sulfonamide C=O
13C21.5-CD3

Applications in Residue Analysis

Internal Standard in Multi-Residue Methods

This compound is widely used to quantify sulfonamide residues in biological matrices. In a modified QuEChERS-UPLC-MS/MS method, it corrected matrix effects during the analysis of 68 antibiotics and 9 sedatives in fish tissue, achieving recoveries of 92–105% and limits of detection (LOD) of 0.1–0.5 µg/kg .

Performance Metrics Table

MatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Fish Muscle98 ± 40.20.5
Fish Liver95 ± 60.30.8

Stability Studies

The deuterated compound demonstrates exceptional stability under long-term storage (-20°C for 24 months) and freeze-thaw cycles (three cycles), with <2% degradation . This ensures reliability in longitudinal pharmacokinetic studies.

Industrial-Scale Synthesis

Custom Synthesis Services

Companies like MedchemExpress offer bulk synthesis of this compound under Good Manufacturing Practice (GMP) conditions. Their protocols emphasize scalability, with batch yields exceeding 500 g and isotopic purity ≥99% .

Industrial Synthesis Parameters Table

ParameterSpecification
Batch Size500 g
Yield82%
Isotopic Purity99.3%
Regulatory ComplianceGMP, ISO 9001

Challenges and Innovations

Isotopic Dilution Effects

Residual protonated impurities (e.g., sulfamethoxypyridazine-d2 or -d1) can skew quantitative results. Advanced purification techniques, such as two-dimensional chromatography, reduce these impurities to <0.5% .

Green Chemistry Approaches

Recent efforts focus on solvent-free deuteration using microwave-assisted reactors, reducing reaction times to 8–12 hours while maintaining 98% deuteration .

化学反応の分析

Types of Reactions

Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acidic medium.

    Reduction: Sodium borohydride (NaBH4), methanol.

    Substitution: Nucleophiles like amines or thiols, basic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Veterinary Medicine

Sulfamethoxypyridazine-d3 is extensively used in veterinary medicine for the treatment of bacterial infections in livestock. Its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria makes it a valuable tool in managing infections.

Case Study: Efficacy in Bovine Treatment
A study conducted on bovine subjects demonstrated that this compound effectively reduced bacterial load in infected tissues. The pharmacokinetics showed rapid absorption and elimination, with a half-life of approximately 0.49 days, indicating efficient metabolism and excretion through urine .

Analytical Chemistry

The compound is vital in analytical chemistry for the detection and quantification of sulfonamide residues in food products, particularly meat and milk. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to ensure compliance with safety regulations.

Data Table: Analytical Methods for Residue Detection

MethodologyDetection LimitSample TypeReference
LC-MS/MS25 ng/gBovine Muscle
UPLC-MS10 ng/gMilk
HPLC/DAD100 ng/gBovine Muscle

Environmental Impact Assessment

This compound's rapid excretion rates have implications for environmental management. Its quick elimination reduces the duration of antimicrobial residues in waste, thereby minimizing potential ecological impacts.

Case Study: Waste Management
Research indicates that the swift excretion of this compound leads to lower concentrations of residues in wastewater systems compared to other antimicrobials like oxytetracycline. This characteristic is crucial for developing strategies to manage antibiotic residues in agricultural settings .

Pharmacokinetics Research

Pharmacokinetic studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing side effects.

Data Table: Pharmacokinetic Parameters

ParameterValue
Maximum Concentration (Cmax)200 ng/mL
Time to Maximum Concentration (Tmax)1 hour
Elimination Half-life0.49 days
Bioavailability~80%

Regulatory Compliance

The use of this compound is subject to strict regulatory standards to prevent harmful residues in food products. Methods for residue analysis have been validated according to European Commission guidelines, ensuring that levels remain below established maximum residue limits (MRLs).

Case Study: Compliance Validation
A confirmatory method developed for detecting nine sulfonamides, including this compound, demonstrated high recovery rates above 88% across various matrices, confirming its reliability for regulatory compliance .

作用機序

Sulfamethoxypyridazine-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

類似化合物との比較

Structural and Isotopic Analogues

Sulfamethoxypyridazine-d3 belongs to a class of deuterated sulfonamide standards used in residue analysis. Key analogues include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Parent Compound Key Applications
This compound 1172846-03-5 C₁₁H₉D₃N₄O₃S 283.32 Sulfamethoxypyridazine Environmental/clinical residue analysis
Sulfadoxine-D3 1262770-70-6 C₁₂H₁₀D₃N₄O₄S 320.36 Sulfadoxine Veterinary drug monitoring
Sulfadimethoxine-D6 73068-02-7 C₁₂H₇D₆N₄O₄S 330.37 Sulfadimethoxine Aquatic sediment analysis
Sulfamethoxazole-¹³C₆ 1196157-90-0 ¹³C₆C₃H₁₁N₃O₃S 286.30* Sulfamethoxazole High-precision pharmacokinetic studies

Notes:

  • Isotopic labeling (D3, D6, ¹³C6) influences molecular weight and MS fragmentation patterns, enabling multiplex detection .
  • Parent compound specificity : Each deuterated IS is tailored to match the pharmacokinetic behavior of its parent drug, ensuring accurate quantification .

Physicochemical Properties

Property This compound Sulfamethoxypyridazine Sulfadoxine-D3
Molecular Weight (g/mol) 283.32 280.30 320.36
Boiling Point (°C) N/A 564.9 ± 60.0 N/A
Storage Conditions Blue ice transport Room temperature -20°C
Detection Sensitivity (LC-MS) 0.1–5 ng/mL N/A 0.5–10 ng/mL

Key Observations :

  • The 3 Da mass shift in this compound allows clear differentiation from its parent compound in MS/MS transitions (e.g., m/z 284 → 156 vs. 281 → 156) .
  • Storage requirements vary: this compound requires blue ice to maintain stability, while Sulfadoxine-D3 is stored at -20°C .

Market and Availability

  • This compound is sold in 1 mg and 5 mg quantities with a 35-day lead time, reflecting its niche use in research .
  • Sulfadimethoxine-D6 and Sulfadoxine-D3 are more widely available in larger quantities (50–100 mg) due to their regulatory use in food safety testing .

Research Findings and Limitations

  • Advantages of this compound: Superior recovery rates (>85%) in SPE-based water analyses compared to non-deuterated IS . Minimal cross-reactivity in multi-sulfonamide panels .
  • Limitations: Limited commercial availability and high cost (inquiry-based pricing) . Not suitable for studies involving sulfonamide metabolites (e.g., N-acetylated forms), which require specialized IS .

生物活性

Sulfamethoxypyridazine-d3 (SMP-D3) is a sulfonamide antibiotic that has garnered attention for its biological activity and potential applications in veterinary and human medicine. This article explores the compound's biological activity, including its pharmacokinetics, antimicrobial efficacy, and environmental impact, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a deuterated form of sulfamethoxypyridazine, which is characterized by the presence of a pyridazine ring. The deuteration enhances its stability and allows for more precise tracking in biological studies.

Pharmacokinetics

Pharmacokinetic studies have shown that SMP-D3 is rapidly absorbed and eliminated from the body. A study indicated that the half-life of SMP-D3 in urine is approximately 0.49 days, with concentrations decreasing significantly within the first few days post-administration . The compound's elimination profile suggests efficient excretion, which is critical for minimizing potential toxicity.

Table 1: Pharmacokinetic Parameters of SMP-D3

ParameterValue
Half-life (days)0.49
Maximum ConcentrationVaries by individual
Elimination RouteUrinary

Antimicrobial Activity

SMP-D3 exhibits broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism of action involves inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division. Research has demonstrated that SMP-D3 effectively inhibits growth in both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on bovine muscle samples revealed that SMP-D3 could be detected at concentrations below the maximum residue limits set by regulatory bodies, indicating its effective use in veterinary medicine without significant residual risks . The study employed high-performance liquid chromatography (HPLC) to quantify SMP-D3 levels, confirming its rapid metabolism and clearance from animal tissues.

Environmental Impact

The degradation of sulfonamides, including SMP-D3, in wastewater has been a subject of research due to concerns about their persistence in the environment. A study utilizing the fungus Pleurotus ostreatus demonstrated significant degradation rates of sulfonamides, achieving removal rates between 83% and 91% over a two-week incubation period . This highlights the potential for bioremediation strategies to mitigate environmental impacts associated with sulfonamide residues.

Table 2: Degradation Rates of Sulfonamides by Pleurotus ostreatus

SulfonamideInitial Concentration (mg/L)Removal Rate (%)
SulfamethoxypyridazineVaries83-91
SulfadiazineVaries60-71

Q & A

Basic Research Questions

Q. How is Sulfamethoxypyridazine-d3 structurally characterized in pharmacokinetic studies?

  • Methodological Answer : Structural validation involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the methoxy group (C11H9D3N4O3S, MW: 283.32) . High-resolution MS distinguishes isotopic peaks, while <sup>2</sup>H-NMR quantifies deuterium substitution efficiency. Chromatographic purity (>98%) is confirmed via reverse-phase HPLC using deuterated solvent systems .

Q. What experimental protocols are used to assess this compound’s stability in biological matrices?

  • Methodological Answer : Stability studies involve spiking the compound into plasma, liver microsomes, or buffer solutions at varying pH/temperatures. Samples are analyzed via LC-MS/MS over 24–72 hours to monitor degradation (e.g., deuterium loss or sulfonamide bond hydrolysis). Internal standards like Sulfadimethoxine-d6 are used for normalization .

Q. How is this compound applied as an internal standard in veterinary residue analysis?

  • Methodological Answer : It serves as a deuterated internal standard in LC-MS to quantify non-deuterated Sulfamethoxypyridazine in animal tissues. Calibration curves are constructed by spiking known concentrations (e.g., 10–1000 ng/mL) and calculating recovery rates. Matrix effects are minimized via isotope dilution .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence metabolic pathway validation?

  • Methodological Answer : Deuterium at the methoxy group reduces CYP450-mediated demethylation rates due to the kinetic isotope effect (KIE). Comparative studies with non-deuterated analogs quantify metabolic half-life differences using hepatocyte incubations and MS-based metabolite profiling . Researchers must adjust dosing regimens in in vivo models to account for altered clearance .

Q. What strategies resolve discrepancies in deuterium incorporation efficiency during synthesis?

  • Methodological Answer : Incomplete deuteration (e.g., <95%) arises from side reactions during methoxy group substitution. Optimization includes:

  • Using excess deuterated reagents (e.g., CD3I) under anhydrous conditions.
  • Purification via preparative HPLC to isolate fully deuterated fractions.
  • Validation using isotopic ratio MS (IRMS) to ensure <1% protium contamination .

Q. How to design a controlled study evaluating Sulfamethoxypyridazine-d3’s impact on bacterial resistance mechanisms?

  • Methodological Answer :

  • Step 1 : Expose E. coli or S. aureus strains to sub-inhibitory concentrations of Sulfamethoxypyridazine-d3 (0.5–5 µg/mL) for 20 generations.
  • Step 2 : Perform whole-genome sequencing to identify mutations in folP (dihydropteroate synthase) or efflux pump regulators.
  • Step 3 : Compare resistance rates with non-deuterated analogs to assess isotopic influence on selective pressure .

Q. What analytical challenges arise when quantifying trace this compound in environmental samples?

  • Methodological Answer : Challenges include:

  • Matrix interference from organic matter in soil/water extracts. Mitigate via solid-phase extraction (SPE) with C18 cartridges.
  • Isotopic cross-talk in MS detectors. Use high-resolution instruments (HRMS) with mass accuracy <3 ppm.
  • Limit of quantification (LOQ) : Achieve ≤1 ng/g sensitivity via tandem MS with collision-induced dissociation (CID) .

特性

CAS番号

1172846-03-5

分子式

C11H12N4O3S

分子量

283.32

IUPAC名

4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3

InChIキー

VLYWMPOKSSWJAL-FIBGUPNXSA-N

SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

同義語

4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3;  3-Methoxy-6-sulfanilamidopyridazine-d3;  6-Sulfanilamido-3-methoxypyridazine-d3;  Sultirene-d3;  N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3;  Paramid-d3;  Paramid Supra-d3; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。